molecular formula C17H17N5O2S B2913195 4-(5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one CAS No. 1189241-14-2

4-(5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

Cat. No.: B2913195
CAS No.: 1189241-14-2
M. Wt: 355.42
InChI Key: NPHCFIFHZLQYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is a complex organic compound that features multiple functional groups, including a pyrazole, oxadiazole, thiophene, and pyrrolidinone

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules.

Biology

Medicine

May serve as a lead compound for the development of new pharmaceuticals.

Industry

Possible applications in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one typically involves multi-step organic synthesis. Each functional group is introduced through specific reactions:

    Pyrazole Formation: This can be achieved through the cyclization of hydrazines with 1,3-diketones.

    Oxadiazole Formation: This involves the cyclization of acylhydrazides with carboxylic acids or their derivatives.

    Pyrrolidinone Formation: This can be synthesized through the cyclization of amino acids or their derivatives.

    Thiophene Introduction: This can be done through cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, solvents, and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or pyrazole rings.

    Reduction: Reduction reactions can occur at the oxadiazole or pyrrolidinone rings.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests that it could engage in various types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-1-(phenylmethyl)pyrrolidin-2-one
  • 4-(5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one

Uniqueness

The unique combination of functional groups in 4-(5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[5-(5-cyclopropyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-15-6-11(8-22(15)9-12-2-1-5-25-12)16-18-17(24-21-16)14-7-13(19-20-14)10-3-4-10/h1-2,5,7,10-11H,3-4,6,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHCFIFHZLQYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C3=NC(=NO3)C4CC(=O)N(C4)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.